2-Methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene
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Overview
Description
2-Methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene is a complex organic compound with a unique structure that includes methoxy, prop-2-enyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of a phenol derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydroxide or potassium carbonate and an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and prop-2-enyl groups, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
2-Methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Isoeugenol: 2-Methoxy-4-prop-1-enylphenol
Eugenol: 2-Methoxy-4-(2-propenyl)phenol
Methoxyphenol: 2-Methoxyphenol
Uniqueness
2-Methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene is unique due to its combination of methoxy, prop-2-enyl, and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-9-18-13-14-21(22(17-18)23-3)25-16-8-15-24-20-12-7-6-11-19(20)10-5-2/h4-7,11-14,17H,1-2,8-10,15-16H2,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKMHCXITUUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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